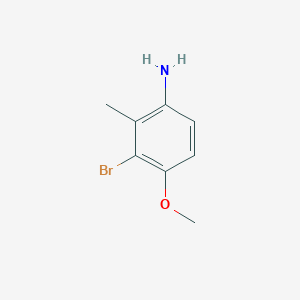

3-Bromo-4-methoxy-2-methylaniline

Description

BenchChem offers high-quality 3-Bromo-4-methoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-bromo-4-methoxy-2-methylaniline |

InChI |

InChI=1S/C8H10BrNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3 |

InChI Key |

UTEPYBWRDYWTJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-4-methoxy-2-methylaniline CAS 29237-10-3 properties

The following technical guide details the properties, synthesis, and applications of 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) . This document is structured for researchers in medicinal chemistry and process development.

A Critical Scaffold for Indazole & Kinase Inhibitor Synthesis

Executive Summary

3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) is a highly specialized trisubstituted aniline intermediate.[1][2] Its structural uniqueness lies in the specific "3-bromo" positioning within a sterically congested 1,2,3,4-substitution pattern. This compound serves as a pivotal building block for the synthesis of 4-bromo-5-methoxy-1H-indazole , a core scaffold found in numerous kinase inhibitors (e.g., IDO1, BTK, and JAK inhibitors).

Unlike common aniline derivatives, the synthesis of CAS 29237-10-3 requires precise regiochemical control to install the bromine atom at the crowded 3-position (between the methyl and methoxy groups). This guide outlines the physicochemical profile, validated synthetic routes, and downstream applications of this essential intermediate.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

The compound is characterized by a benzene ring substituted with an amino group, a methyl group, a bromine atom, and a methoxy group in a contiguous sequence.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 29237-10-3 | Verified Identifier |

| IUPAC Name | 3-Bromo-4-methoxy-2-methylaniline | Systematic |

| Common Synonyms | 4-Amino-2-bromo-3-methylanisole | Based on anisole numbering |

| Molecular Formula | C₈H₁₀BrNO | - |

| Molecular Weight | 216.08 g/mol | - |

| Appearance | Off-white to pale brown solid | Oxidizes upon air exposure |

| Melting Point | 60 – 64 °C | Typical range (recrystallized) |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Estimated (weak base due to Br withdrawal) |

| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Light and air sensitive |

Synthesis & Manufacturing Technologies

The synthesis of CAS 29237-10-3 is non-trivial due to the directing effects of the substituents. Direct bromination of the parent aniline (4-methoxy-2-methylaniline) typically yields the 5-bromo or 6-bromo isomers due to the dominant ortho-directing effect of the amino group and the para-directing effect of the methyl group.

To selectively install the bromine at the 3-position (between the methyl and methoxy groups), a directed metalation or specific nitration strategy is required.

3.1. Validated Synthetic Route (Retrosynthetic Analysis)

The most reliable route avoids direct bromination of the aniline. Instead, it utilizes the 2-bromo-3-methylanisole precursor, where the bromine is already in place before the amino group is introduced via nitration and reduction.

Step-by-Step Protocol:

-

Precursor Selection: Start with 3-methylanisole .

-

Regioselective Bromination: Lithiation (using n-BuLi) directed by the methoxy group occurs at the 2-position (ortho to OMe), followed by quenching with a bromine source (e.g., Br₂ or CBr₄) to yield 2-bromo-3-methylanisole .

-

Nitration: Electrophilic nitration of 2-bromo-3-methylanisole. The methoxy group (strong activator) directs para to itself (position 4), yielding 2-bromo-3-methyl-4-nitroanisole .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the nitro group yields the target 3-bromo-4-methoxy-2-methylaniline .

3.2. Synthesis Workflow Diagram (DOT)

Figure 1: Strategic synthesis route ensuring correct bromine placement via directed lithiation and nitration.

Key Applications in Drug Discovery[3]

The primary utility of CAS 29237-10-3 is its role as a precursor for substituted indazoles . The contiguous arrangement of the amino, methyl, and bromo groups allows for a "Jacobson-type" cyclization or diazotization-cyclization sequence to form the indazole core, preserving the bromine for further cross-coupling.

4.1. Synthesis of 4-Bromo-5-methoxy-1H-indazole

This is the industry-standard application. The aniline is diazotized, and the resulting diazonium species cyclizes onto the adjacent methyl group (or a modified methyl equivalent) to fuse the pyrazole ring.

-

Mechanism: The N1 and C2-Methyl form the new ring.

-

Numbering Mapping:

-

Aniline C3-Br

Indazole C4-Br . -

Aniline C4-OMe

Indazole C5-OMe .

-

-

Significance: The resulting 4-bromo-5-methoxy-1H-indazole (CAS 1192004-62-8) is a versatile scaffold. The C4-Bromine is electronically primed for Suzuki or Buchwald-Hartwig couplings to attach pharmacophores in kinase inhibitors.

4.2. Downstream Workflow Diagram

Figure 2: Transformation of the aniline into the bioactive indazole core.

Handling & Safety (SDS Summary)

As an aromatic amine and halogenated compound, CAS 29237-10-3 requires strict safety protocols.

-

Hazard Classification:

-

Acute Toxicity: Oral (Category 4), Dermal (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

-

STOT-SE: May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

P2/N95 respirator if dust formation is likely.

-

Safety goggles with side shields.

-

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water; aniline absorption can cause methemoglobinemia (monitor for cyanosis).

-

References

-

PubChem. Compound Summary: 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3).[1][3] National Library of Medicine. Available at: [Link]

-

Thieme Pharmaceutical. Synthesis of Indazoles from 2-Alkylanilines. Science of Synthesis, Product Class 2: Indazoles. (Contextual reference for the cyclization mechanism).

- Patent Literature.Preparation of Indazole Derivatives as Kinase Inhibitors. (e.g., WO2010/000000 series referencing 4-bromo-5-methoxyindazole precursors).

Sources

Navigating the Sourcing and Application of 3-Bromo-4-methoxy-2-methylaniline

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-Bromo-4-methoxy-2-methylaniline (CAS No. 85583-53-5), a substituted aniline that serves as a valuable, albeit specialized, building block in modern organic synthesis. Due to its specific substitution pattern, this compound is not ubiquitously available from major chemical suppliers. This document therefore details a practical sourcing strategy, outlines critical quality control parameters, explores its synthetic utility with a representative protocol, and consolidates essential safety and handling information. The insights herein are designed to empower researchers to effectively procure and utilize this and structurally related anilines in their discovery and development workflows.

Introduction and Strategic Sourcing

3-Bromo-4-methoxy-2-methylaniline is a poly-substituted aromatic amine. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, makes it a versatile intermediate for introducing complex functionality into target molecules. The bromine atom is particularly useful for downstream functionalization via metal-catalyzed cross-coupling reactions, while the amine group provides a handle for amide bond formation, diazotization, or N-alkylation.

However, a survey of major chemical catalogs reveals that this specific isomer is often not a stock item. Researchers will typically need to pursue a custom synthesis route. The most effective strategy involves identifying and contacting suppliers who specialize in aromatic building blocks and offer custom synthesis services. These suppliers often stock structurally similar precursors, making them well-equipped to produce the target compound on a research scale.

Supplier Landscape for Related Anilines

The following table lists reputable suppliers for structurally similar anilines. These companies are logical starting points for inquiries regarding the custom synthesis of 3-Bromo-4-methoxy-2-methylaniline.

| Supplier | Related Compound(s) Offered | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 3-Bromo-4-methylaniline (CAS 7745-91-7)[1], 4-Bromo-2-methoxyaniline (CAS 59557-91-4) | ≥98% | Extensive documentation and a wide range of reagents. |

| Thermo Scientific (Alfa Aesar) | 3-Bromo-4-methylaniline (CAS 7745-91-7)[2][3] | ~97% | Strong portfolio of organic building blocks for research. |

| TCI Chemicals | 3-Bromo-4-methoxyaniline (CAS 19056-41-8)[4][5], 3-Bromo-4-methylaniline (CAS 7745-91-7)[6] | >96-98% (GC) | Known for high-purity reagents and intermediates. |

| BLD Pharm | 3-Bromo-4-methoxy-5-methylaniline (CAS 1215266-59-3)[7], 3-Bromo-4-methoxyaniline (CAS 19056-41-8)[8] | Custom | Offers a wide array of building blocks and custom synthesis. |

Supplier Qualification and Sourcing Workflow

A systematic approach is crucial when sourcing a custom-synthesized intermediate. The primary objective is to ensure the supplier can deliver the required quality and quantity within the project timeline.

Caption: Workflow for sourcing custom-synthesized 3-Bromo-4-methoxy-2-methylaniline.

Quality Control and Analytical Validation

For applications in drug discovery and materials science, the purity and identity of starting materials are paramount. Impurities can lead to side reactions, low yields, and misleading biological data. A Certificate of Analysis (CoA) from the supplier is the first line of defense, but independent verification may be necessary.

The following analytical techniques are standard for validating substituted anilines.[9][10]

| Technique | Purpose | Key Parameters to Verify |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Peak purity, area percentage of the main peak (should be >98%), absence of significant impurity peaks. |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Confirms identity and detects volatile impurities. | Retention time matching a standard, mass spectrum fragmentation pattern consistent with the molecular weight (216.08 g/mol for C8H10BrNO). |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and identification of impurities. | Chemical shifts, integration values, and coupling patterns consistent with the proposed structure. Absence of signals from residual solvents or synthetic byproducts. |

| TLC (Thin-Layer Chromatography) | Rapid, qualitative check for purity and reaction monitoring. | A single spot indicates high purity. The retention factor (Rf) can be used for comparison. |

Applications in Modern Synthetic Chemistry

Substituted anilines like 3-Bromo-4-methoxy-2-methylaniline are foundational building blocks. The bromine atom serves as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This class of aniline is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. For instance, it can be coupled with various aryl boronic acids (Suzuki reaction) to generate complex biaryl structures, a common motif in pharmacologically active molecules.[11] A research paper on a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates its successful use in Suzuki cross-coupling to synthesize novel imine derivatives with potential biological activity.[11]

Building Block for Bioactive Molecules

The aniline moiety itself is a key pharmacophore. Bromo-anilines are important intermediates in the synthesis of kinase inhibitors, receptor agonists, and other therapeutic agents.[12] For example, related 3-bromo-2-methylaniline derivatives have been used to prepare potent and selective Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases and B-cell malignancies.[12]

Representative Synthetic Protocol: Synthesis of a Key Precursor

While a specific protocol for 3-Bromo-4-methoxy-2-methylaniline is not publicly available, a reliable three-step industrial method for the closely related 3-Bromo-4-methoxyaniline has been patented.[13][14] This process, starting from p-nitrochlorobenzene, provides a validated template for how such molecules are constructed.

Caption: Three-step synthesis pathway for a related bromo-methoxyaniline.[13]

Step-by-Step Methodology (Adapted from Patent CN102199099B)

Objective: To synthesize 3-Bromo-4-methoxyaniline from p-nitrochlorobenzene.

Step 1: Bromination of p-Nitrochlorobenzene

-

Setup: Charge a glass-lined reactor with p-nitrochlorobenzene and glacial acetic acid.

-

Reagent Addition: While stirring and maintaining a temperature of 15–60 °C, slowly add a brominating agent (e.g., liquid bromine or N-bromosuccinimide).

-

Reaction & Workup: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene (assuming starting material was p-fluoronitrobenzene as in a similar patent[14]). Filter and dry the solid.

Step 2: Etherification (SNAr Reaction)

-

Setup: In a separate reactor, dissolve the product from Step 1 in methanol.

-

Reagent Addition: Control the temperature (e.g., 40-60 °C) while slowly adding sodium methoxide.[13]

-

Reaction & Workup: Maintain the reaction temperature for 0.5-1 hour.[13] Pour the mixture into ice water to precipitate the product, 3-bromo-4-methoxynitrobenzene. Filter and dry the solid. The reported yield for this step is high, often exceeding 96%.[13]

Step 3: Nitro Group Reduction

-

Setup: Suspend the nitrated product from Step 2 in a suitable solvent like ethanol.

-

Reduction: Add a reducing agent. A common laboratory method is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl.[13] Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Pd/C catalyst) can be employed.[15]

-

Workup & Purification: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography or recrystallization to yield the final product, 3-bromo-4-methoxyaniline.

Safety, Handling, and Storage

Substituted anilines require careful handling due to their potential toxicity. While no specific safety data sheet (SDS) exists for 3-Bromo-4-methoxy-2-methylaniline, data from closely related compounds provide a strong basis for a robust safety protocol.[16][17][18]

| Hazard Category | GHS Hazard Statement(s) | Precautionary Measures (P-codes) |

| Acute Toxicity | H301: Toxic if swallowed.[17] H311+H331: Toxic in contact with skin or if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17] P270: Do not eat, drink or smoke when using this product.[17] P280: Wear protective gloves/protective clothing/eye protection.[17] |

| Skin/Eye Irritation | H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] | P302+P352: IF ON SKIN: Wash with plenty of water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Target Organ Toxicity | H335: May cause respiratory irritation.[17] | P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All work should be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed. The compound may darken upon storage, which should be noted.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

-

Ahmad, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(21), 5189. [Link]

- Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

PubChemLite. 3-bromo-4-(2-methoxyethoxy)aniline (C9H12BrNO2). [Link]

-

Televisory. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). [Link]

- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

- 1. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. B24670.06 [thermofisher.com]

- 4. 3-Bromo-4-methoxyaniline | 19056-41-8 | TCI AMERICA [tcichemicals.com]

- 5. 3-Bromo-4-methoxyaniline | 19056-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Bromo-4-methylaniline | CymitQuimica [cymitquimica.com]

- 7. 1215266-59-3|3-Bromo-4-methoxy-5-methylaniline|BLD Pharm [bldpharm.com]

- 8. 19056-41-8|3-Bromo-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 13. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 14. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 15. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 16. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

3-Bromo-4-methoxy-2-methylaniline price per gram

An In-depth Technical Guide to 3-Bromo-4-methoxy-2-methylaniline: Pricing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of 3-Bromo-4-methoxy-2-methylaniline, a specialized aromatic amine building block. Given its nature as a niche research chemical, this document focuses on market availability of close structural analogs, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry and materials science. The insights provided are grounded in established chemical principles and data from related, more common compounds, offering a practical framework for researchers considering its use.

Market & Pricing Analysis: A Custom Synthesis Perspective

Direct, off-the-shelf commercial listings for 3-Bromo-4-methoxy-2-methylaniline are scarce, indicating that it is not a widely stocked chemical. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

To provide a realistic cost expectation, we can analyze the pricing of its close structural analogs, which are readily available. The primary cost drivers for custom synthesis include the price of starting materials, the number of synthetic steps, and the required purity. The price of the closest analog, 3-Bromo-4-methoxyaniline (which lacks the 2-methyl group), serves as a useful benchmark.

Table 1: Representative Market Pricing for 3-Bromo-4-methoxyaniline (CAS: 19056-41-8)

| Supplier | Quantity (g) | Purity | Price (USD) | Price per Gram (USD) |

| Matrix Scientific | 1 | 98% | $10.00 | $10.00 |

| Matrix Scientific | 5 | 98% | $22.00 | $4.40 |

| Matrix Scientific | 25 | 98% | $86.00 | $3.44 |

| SynQuest Laboratories | 1 | 97% | $16.00 | $16.00 |

| SynQuest Laboratories | 5 | 97% | $32.00 | $6.40 |

| TCI Chemical | 1 | >96.0% | $59.00 | $59.00 |

| Oakwood | 100 | 98% | $250.00 | $2.50 |

Note: Prices are based on publicly available catalog data from February 2026 and are subject to change. They are provided for estimation purposes only.[1]

Expert Insight: The synthesis of the target molecule, 3-Bromo-4-methoxy-2-methylaniline, involves more complex regiochemical control than its simpler analog. Therefore, researchers should anticipate a custom synthesis cost significantly higher than the prices listed above, likely in the range of several hundred to a few thousand dollars per gram, depending on the scale and purity requirements.

Physicochemical Profile & Structural Characteristics

-

Molecular Formula: C₈H₁₀BrNO

-

Molecular Weight: 216.08 g/mol

-

Structure: A substituted aniline featuring a bromine atom at position 3, a methoxy group at position 4, and a methyl group at position 2. These substitutions create a specific electronic and steric environment that dictates its reactivity.

-

Key Reactive Sites:

-

Amine Group (-NH₂): A nucleophilic site and a base, allowing for reactions such as acylation, alkylation, and diazotization.

-

Bromo Group (-Br): An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a versatile handle for molecular elaboration.[2]

-

Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring, while the bromine is deactivating. The remaining unsubstituted positions (5 and 6) are potential sites for further electrophilic aromatic substitution, though reactions would require careful optimization.

-

Proposed Synthesis Pathway

A logical and efficient synthesis of 3-Bromo-4-methoxy-2-methylaniline can be designed from a commercially available starting material, such as 2-methylanisole. The strategy hinges on the careful orchestration of electrophilic aromatic substitution reactions, leveraging the directing effects of the substituents. A plausible three-step route is outlined below.

Caption: Proposed multi-step synthesis of 3-Bromo-4-methoxy-2-methylaniline.

Experimental Protocol: A Self-Validating System

Step 1: Nitration of 2-Methylanisole

-

Causality: The methoxy group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The para-position to the strongly activating methoxy group is the most sterically accessible and electronically favored position for nitration.

-

Methodology:

-

Cool a solution of 2-methylanisole in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.

-

Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC-MS.

-

Pour the reaction mixture over crushed ice and water. The product, 4-methoxy-3-methyl-nitrobenzene, will precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Bromination of 4-Methoxy-3-methyl-nitrobenzene

-

Causality: The nitro group is a strong deactivator and meta-director. The methoxy and methyl groups are ortho-, para-directors. The position ortho to the methoxy group (and meta to the nitro group) is the most activated site for bromination. This regiochemical control is critical for obtaining the desired isomer.[3]

-

Methodology:

-

Dissolve the nitrated intermediate in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid dropwise at room temperature. The reaction is typically exothermic and should be controlled.

-

Stir for 1-3 hours post-addition. Monitor the disappearance of the starting material by TLC.

-

Pour the mixture into a solution of sodium bisulfite in water to quench excess bromine, which will result in the precipitation of the product.[4]

-

Filter, wash with water, and dry the crude 2-Bromo-4-methoxy-5-methyl-nitrobenzene.

-

Step 3: Reduction of the Nitro Group

-

Causality: The nitro group must be reduced to the target amine. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this transformation, being particularly well-suited for substrates with sensitive functional groups like aryl bromides.[5]

-

Methodology:

-

Suspend the brominated nitro-intermediate in ethanol or a similar solvent.

-

Add an excess of SnCl₂·2H₂O and concentrated HCl.

-

Heat the mixture to reflux (typically 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to room temperature and carefully basify with a concentrated NaOH or KOH solution until the pH is >10 to precipitate tin salts and liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 3-Bromo-4-methoxy-2-methylaniline via column chromatography or distillation under reduced pressure to achieve the desired purity.[4]

-

Applications in Drug Development & Materials Science

3-Bromo-4-methoxy-2-methylaniline is not an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic intermediate or building block .[6][7] Its value lies in the orthogonal reactivity of its functional groups.

-

Medicinal Chemistry: The bromine atom is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around a core scaffold, a fundamental activity in lead optimization. For instance, it can be used to synthesize inhibitors of kinases like Bruton's tyrosine kinase (BTK), where substituted anilines form the core of the inhibitor.[7] The introduction of bromine into a drug candidate can also enhance binding affinity or modulate metabolic properties.[8]

-

Agrochemicals: Similar to pharmaceuticals, this compound can be used to construct novel herbicides and pesticides.[6]

-

Materials Science: Substituted anilines are precursors to dyes, polymers, and other specialty organic materials.[6]

Caption: Orthogonal reactivity of 3-Bromo-4-methoxy-2-methylaniline in synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methoxy-2-methylaniline is not available, data from close analogs like 3-bromo-4-methylaniline and 3-bromo-4-methoxyaniline provide a strong basis for handling protocols.[9][10]

-

Hazard Classification:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Do not eat, drink, or smoke when using this product.[10]

-

Wash hands thoroughly after handling.

-

-

Storage:

References

-

Nac Chemicals. 3-bromo-4-(methoxy-d3) Aniline. TradeIndia. Available from: [Link]

-

LookChem. 3-Bromo-4-methoxyaniline Suppliers and Price. Available from: [Link]

-

Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(21), 3985. Available from: [Link]

-

LookChem. Synthesis of 3-Bromo-4-aminotoluene. Chempedia. Available from: [Link]

- Google Patents.CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

-

PubChemLite. 3-bromo-4-(2-methoxyethoxy)aniline (C9H12BrNO2). Available from: [Link]

- Google Patents.CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

NIST. 3-bromo-4-methylaniline. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. National Institutes of Health. Available from: [Link]

-

PubChem. 4-Bromo-3-methylaniline. National Institutes of Health. Available from: [Link]

-

Herforth, C., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Drug Discovery and Development. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 4. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]

- 5. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. 3-Bromo-4-methoxyaniline | 19056-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Bromo-4-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. 3-Bromo-4-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Comprehensive Safety and Handling Guide for 3-Bromo-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Predicted Hazard Profile and Classification

Based on the hazard classifications of structurally similar anilines containing bromo, methoxy, and methyl substitutions, 3-Bromo-4-methoxy-2-methylaniline is anticipated to be a hazardous substance. The primary concerns revolve around its acute toxicity, as well as its potential for skin, eye, and respiratory irritation.

A probable GHS classification, extrapolated from related compounds, is presented below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table represents a predictive classification based on data from analogous compounds and should be treated as a guideline for initial risk assessment.

Physicochemical Properties and Stability

While experimental data for 3-Bromo-4-methoxy-2-methylaniline is scarce, its properties can be inferred from related structures.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₀BrNO |

| Molecular Weight | 216.08 g/mol |

| Appearance | Likely a solid (powder or crystalline) at room temperature, with a color ranging from white to brown.[1] |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents like methanol.[2] |

| Stability | Stable under recommended storage conditions.[3] May be sensitive to light and air, potentially darkening over time.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids.[3] |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][6] |

Safe Handling and Personal Protective Equipment (PPE)

A stringent approach to handling is paramount. The following workflow is designed to minimize exposure risk at every stage.

Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of 3-Bromo-4-methoxy-2-methylaniline.

Recommended Personal Protective Equipment (PPE)

-

Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves properly to avoid skin contact.[5]

-

Eye Protection: Use chemical safety goggles and a face shield where splashing is a risk.[8]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For significant handling operations, consider additional protective clothing.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Decision Pathway

Caption: Decision tree for first aid response to exposure incidents.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][7]

-

Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[6][8]

In all cases of exposure, it is crucial to seek immediate medical attention and provide the attending physician with this safety guide.[5][6]

Fire and Spill Response

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][9] A water spray can be used to cool fire-exposed containers.[5]

-

Specific Hazards: Vapors may be heavier than air and could travel to an ignition source.[5] Hazardous combustion products include nitrogen oxides, carbon oxides, and hydrogen bromide.[6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[5]

-

Containment and Cleanup: Shut off all potential sources of ignition.[5] For small spills, carefully sweep up or absorb with an inert material and place it into a suitable, sealed container for disposal.[10] Use non-sparking tools during cleanup.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10][11]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep containers tightly sealed and store in a locked cabinet or other secure location.[5]

-

Disposal: Waste material is considered hazardous. Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

References

-

3-Bromo-4-methylaniline Safety Data Sheet. Jubilant Ingrevia Limited.

-

3-Bromo-4-methoxyaniline | 19056-41-8. TCI Chemicals.

-

3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083. PubChem.

-

JP-6669 - Safety Data Sheet. Combi-Blocks, Inc.

-

4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. AK Scientific, Inc.

-

SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline. Fisher Scientific.

-

SAFETY DATA SHEET - 2-Bromo-4-methylaniline. Fisher Scientific.

-

SAFETY DATA SHEET - 4-bromo-2-methyl-Benzenamine. Thermo Fisher Scientific.

-

3-BROMO-4-METHOXYPHENETHYLAMINE Safety Data Sheet. ECHEMI.

-

4-BROMO-3-METHOXYANILINE SDS. ECHEMI.

-

3-Bromo-4-methoxyaniline | 19056-41-8. Tokyo Chemical Industry (India) Pvt. Ltd.

-

3-Bromo-4-methylaniline | CAS#:7745-91-7. Chemsrc.

-

3-Bromo-4-methylaniline 98. Sigma-Aldrich.

-

19056-41-8|3-Bromo-4-methoxyaniline. BLD Pharm.

-

5-Bromo-2-methoxy-4-methylaniline Safety Data Sheet. AK Scientific, Inc.

-

4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. Apollo Scientific.

-

SAFETY DATA SHEET - Magnesium perchlorate. Fisher Scientific.

-

3-Bromo-4-methylaniline, 97%. Thermo Scientific Chemicals.

-

2-Bromo-4-methoxyaniline Safety Data Sheet. Apollo Scientific.

-

SAFETY DATA SHEET - Manganese in nitric acid solution. National Institute of Standards and Technology.

-

3-Bromo-4-methylaniline Chemical Properties,Uses,Production. ChemicalBook.

-

SAFETY DATA SHEET - Lipopolysaccharides from Escherichia coli. Sigma-Aldrich.

-

SAFETY DATA SHEET - Magnesium pyrophosphate. Thermo Fisher Scientific.

-

3-bromo-4-methylaniline (CAS NO : 7745-91-7). Scimplify.

-

Material Safety Data Sheet - Methylene Blue. Cole-Parmer.

Sources

- 1. 3-Bromo-4-methoxyaniline | 19056-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Bromo-4-methylaniline, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. aksci.com [aksci.com]

solubility of 3-Bromo-4-methoxy-2-methylaniline in DMSO

An In-Depth Technical Guide on the Solubility of 3-Bromo-4-methoxy-2-methylaniline in DMSO

CAS Number: 29237-10-3 Molecular Formula: C₈H₁₀BrNO Molecular Weight: 216.08 g/mol

Part 1: Executive Summary

3-Bromo-4-methoxy-2-methylaniline is a polysubstituted aniline derivative frequently employed as an intermediate in the synthesis of complex pharmaceutical agents, particularly tyrosine kinase inhibitors and heterocyclic building blocks.

Core Solubility Assessment: This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) . While specific saturation limits for this exact isomer are rarely published in open literature, structural analogs and patent data confirm solubility exceeding 75 mg/mL (approx. 350 mM) in polar aprotic solvents. DMSO is the optimal solvent for preparing high-concentration stock solutions (>100 mM) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the aniline crystal lattice.

Critical Handling Note: As an aniline derivative, this compound is prone to oxidation. Solutions in DMSO should be prepared fresh or stored under inert gas (nitrogen/argon) at -20°C to prevent the formation of azo-dimers or quinoid oxidation products.

Part 2: Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

Structural Analysis

The molecule features a benzene core with three distinct substituents that influence its polarity:

-

Amino Group (-NH₂): A hydrogen bond donor (H-donor) and acceptor. This is the primary site for solute-solvent interaction.

-

Methoxy Group (-OCH₃): A hydrogen bond acceptor. Increases lipophilicity slightly but maintains polar character.

-

Bromo & Methyl Groups: Lipophilic substituents that disrupt the crystal lattice packing, generally enhancing solubility in organic solvents compared to unsubstituted aniline.

Mechanism of Dissolution in DMSO

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (

-

Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide group acts as a strong H-acceptor, forming stable hydrogen bonds with the protons of the aniline amino group (-NH₂).

-

Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the permanent dipole moment of the substituted aniline ring.

Table 1: Physicochemical Properties & Solvent Compatibility

| Property | Value / Description | Implication for DMSO Solubility |

| LogP (Predicted) | ~2.6 | Moderately lipophilic; requires organic solvent (water insoluble). |

| H-Bond Donors | 1 (Amino group) | Forms strong H-bonds with DMSO oxygen. |

| H-Bond Acceptors | 2 (Amino + Methoxy) | Interacts with solvent dipoles. |

| pKa (Aniline) | ~3.5 - 4.0 | Weak base; remains non-ionized in neutral DMSO. |

| Water Solubility | Low / Insoluble | DMSO stocks must be diluted carefully into aqueous buffers to avoid crashing out. |

Part 3: Experimental Protocols

Since specific saturation points can vary by batch and purity, the following Standard Operating Procedures (SOPs) are designed to validate solubility for your specific lot.

Workflow: Preparation of 100 mM Stock Solution

This protocol yields a standard stock solution suitable for biological assays or synthetic reactions.

Reagents:

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Procedure:

-

Weighing: Accurately weigh 21.6 mg of the solid substance into a clean, dry 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes protect the aniline from photodegradation.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Observation: The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

-

-

Verification: Visually inspect for undissolved particulates. If clear, the concentration is 100 mM .

Protocol: Determination of Saturation Limit

If a higher concentration is required (e.g., for process chemistry), follow this stepwise saturation method.

Figure 1: Step-wise workflow for determining the saturation limit of the compound in DMSO.

Part 4: Troubleshooting & Optimization

Even with high theoretical solubility, practical issues can arise. Use this decision matrix to resolve common dissolution problems.

Table 2: Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Cloudiness / Haze | Moisture contamination in DMSO. | Use fresh, anhydrous DMSO. Water acts as an anti-solvent for this lipophilic compound. |

| Slow Dissolution | Crystal lattice energy is high. | Sonication: Sonicate in a water bath at 35–40°C for 5 minutes. |

| Color Change (Darkening) | Oxidation of the aniline amine. | Degas: Purge DMSO with nitrogen before use. Store stock at -20°C. |

| Precipitation in Media | "Crashing out" upon dilution. | Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., Ethanol) before adding to aqueous buffer, or ensure final DMSO conc. is <0.5%. |

Part 5: Safety & Handling (E-E-A-T)

Warning: This protocol involves the use of DMSO, a potent solvent that penetrates skin and biological membranes.

-

Carrier Effect: DMSO effectively carries dissolved small molecules through the skin and into the bloodstream. 3-Bromo-4-methoxy-2-methylaniline is a halogenated aniline; many such compounds are toxic or potential mutagens.

-

PPE Requirements:

-

Gloves: Nitrile gloves are permeable to DMSO upon prolonged contact. Use Butyl rubber gloves or double-glove with Nitrile and change immediately if splashed.

-

Ventilation: Handle all solid weighing and solution preparation inside a certified chemical fume hood.

-

-

Waste Disposal: Do not dispose of DMSO solutions down the drain. Collect in a halogenated organic waste container.

References

-

PubChem Database. 3-Bromo-4-methoxy-2-methylaniline (Compound). National Library of Medicine. Available at: [Link]

-

European Patent Office. Synthesis of substituted anilines and solubility in acetonitrile (Patent Snippet). Cited in search results describing 19.06g in 250mL acetonitrile.[3]

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for DMSO solubility mechanisms of anilines).

Sources

Methodological & Application

synthesis of 4-bromo-5-methoxy-1H-indazole from 3-Bromo-4-methoxy-2-methylaniline

Application Note: Scalable Synthesis of 4-Bromo-5-methoxy-1H-indazole via Modified Jacobson Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-bromo-5-methoxy-1H-indazole starting from 3-bromo-4-methoxy-2-methylaniline . This specific indazole scaffold is a high-value pharmacophore, particularly prevalent in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncological agents.

The method described utilizes a Modified Jacobson Indazole Synthesis (also referred to as the "one-pot acetylation-nitrosation-cyclization" method). Unlike classical aqueous diazotization routes, which often suffer from poor solubility of substituted anilines and side reactions (diazo-coupling), this protocol employs isoamyl nitrite and acetic anhydride in an organic solvent. This approach ensures homogeneity, minimizes tar formation, and delivers high regioselectivity.

Key Advantages of this Protocol:

-

Safety: Avoids the isolation of potentially explosive dry diazonium salts.

-

Scalability: Designed for milligram-to-kilogram transition with controlled exotherms.

-

Purity: "Telescoped" deprotection step yields high-purity crystalline product, often negating the need for column chromatography.

Chemical Strategy & Mechanism

The transformation relies on the ability of o-methyl anilines to undergo intramolecular cyclization upon diazotization.

Retrosynthetic Logic

-

Disconnection: The N-N bond.

-

Precursor: An aniline with an ortho-methyl group.

-

Regiochemistry: The methyl group at position 2 of the aniline becomes the C-3 carbon of the indazole ring. Consequently, the bromine at position 3 and methoxy at position 4 of the aniline map directly to positions 4 and 5 of the indazole, respectively.

Mechanistic Pathway

-

Acetylation: The aniline is first converted to the acetanilide using acetic anhydride. This protects the amine and modulates its nucleophilicity.

-

Nitrosation: Isoamyl nitrite generates the N-nitroso-acetanilide species in situ.

-

Rearrangement & Cyclization: The N-nitroso intermediate undergoes a rearrangement (involving a 1,5-sigmatropic shift or radical mechanism) to the ortho-diazo species, which cyclizes onto the methyl group.

-

Deprotection: The reaction initially yields the 1-acetyl-indazole. An acidic or basic hydrolysis step is required to cleave the acetyl group and reveal the free N-H indazole.

Figure 1: Mechanistic pathway from aniline precursor to indazole target via the Modified Jacobson route.

Detailed Experimental Protocol

Reagents & Materials:

-

3-Bromo-4-methoxy-2-methylaniline (1.0 eq)

-

Acetic Anhydride (

) (1.15 eq) -

Potassium Acetate (KOAc) (1.1 eq)

-

Isoamyl Nitrite (1.5 eq)

-

Chloroform (

) or Toluene (Solvent, 10-15 volumes) -

Concentrated HCl (for hydrolysis)

-

50% NaOH solution (for neutralization)[1]

Phase 1: Cyclization (The "One-Pot" Assembly)

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and an internal temperature probe.

-

Solubilization: Charge the flask with 3-Bromo-4-methoxy-2-methylaniline (e.g., 50.0 g) and Chloroform (350 mL). Stir at room temperature (20–25°C) until fully dissolved.

-

Acetylation: Add Acetic Anhydride (23.5 mL, 1.15 eq) dropwise over 10 minutes. The reaction is slightly exothermic; maintain temperature <40°C. Stir for 60 minutes.

-

Checkpoint: TLC or HPLC should show complete conversion to the acetanilide.

-

-

Activation: Add Potassium Acetate (24.0 g, 1.1 eq) to the mixture.

-

Nitrosation (Critical Step): Add Isoamyl Nitrite (45 mL, 1.5 eq) slowly via an addition funnel.

-

Safety Note: Isoamyl nitrite is volatile and a vasodilator. Work in a well-ventilated fume hood.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 60–65°C for chloroform). Maintain reflux for 16–20 hours .

-

Observation: The solution will darken (orange/brown).

-

-

Solvent Swap: Cool the mixture to 25°C. Distill off the organic solvent (Chloroform) under reduced pressure.

Phase 2: Hydrolysis & Isolation

-

Acidification: To the residue from Phase 1, add Water (100 mL) and Concentrated HCl (200 mL).

-

Deprotection: Heat the acidic mixture to 50–60°C for 2–3 hours.

-

Why: The cyclization yields the N-acetyl indazole. Acidic hydrolysis cleaves this acetyl group to release the free 1H-indazole.

-

-

Neutralization: Cool the reaction to <20°C (ice bath). Slowly add 50% NaOH solution dropwise, maintaining the internal temperature <35°C, until the pH reaches 10–11 .

-

Observation: The product will precipitate as a solid.[2]

-

-

Filtration: Filter the resulting suspension through a Büchner funnel.

-

Washing: Wash the filter cake with Water (2 x 100 mL) followed by cold Heptane (1 x 50 mL) to remove lipophilic impurities.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Process Control & Troubleshooting

To ensure reproducibility, monitor the following critical parameters.

| Parameter | Specification | Impact of Deviation |

| Anhydrous Conditions | Moisture < 0.5% | Water competes with isoamyl nitrite, reducing yield and increasing byproducts. |

| Temperature (Cyclization) | Reflux (60-65°C) | Too low: Incomplete cyclization. Too high: Degradation of diazo intermediate. |

| Ac2O Stoichiometry | 1.1 – 1.2 eq | Excess Ac2O makes the hydrolysis step longer; Insufficient leads to messy diazo-coupling. |

| pH (Workup) | pH > 10 | The indazole NH is weakly acidic ( |

Workflow Diagram

Figure 2: Step-by-step experimental workflow with Quality Control (QC) decision point.

References

-

BenchChem. Synthesis routes of 5-bromo-1H-indazole. (Protocol adapted for 4-bromo-5-methoxy analog). Retrieved from .

-

Vertex Pharmaceuticals. Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A. (Patent describing the modified Jacobson conditions for bromo-indazoles). Retrieved from .

-

Organic Syntheses. Indazole. Org. Synth. 1962, 42, 69. (Foundational text on Jacobson Indazole Synthesis mechanism). Retrieved from .

-

Sigma-Aldrich. 4-Bromo-5-methoxy-1H-indazole Product Data. (Physical property verification). Retrieved from .

Sources

procedure for diazotization of 3-Bromo-4-methoxy-2-methylaniline

Executive Summary

This application note details the procedure for the diazotization of 3-Bromo-4-methoxy-2-methylaniline (CAS: 19056-41-8 analog/derivative). This specific aniline presents a dual challenge in synthesis:

-

Solubility: The lipophilic substituents (bromo, methoxy, methyl) significantly reduce solubility in standard aqueous mineral acids.

-

Steric Hindrance: The ortho-methyl group (position 2) creates steric bulk around the amine, potentially retarding the initial nitrosation step and requiring optimized agitation and temperature control.

This guide provides two distinct protocols:

-

Protocol A (Standard Aqueous/Organic Co-solvent): Ideal for scale-up and standard Sandmeyer/coupling applications.

-

Protocol B (Non-Aqueous/Organic): Ideal for moisture-sensitive downstream chemistry or high-throughput medicinal chemistry screens.

Chemical Mechanism & Rationale

The diazotization process involves the conversion of the primary amine into a diazonium salt (

Reaction Pathway

The reaction proceeds through the N-nitrosation of the free amine. Note that while the amine is protonated in acid, the reactive species is the small equilibrium concentration of the free base attacking the nitrosonium ion.

Figure 1: Mechanistic pathway for the diazotization of sterically hindered anilines.

Critical Factors for this Substrate

-

Electronic Effect: The 4-methoxy group is a strong electron donor (Resonance), which stabilizes the resulting diazonium cation, making it less prone to explosive decomposition than unsubstituted benzenediazonium salts.

-

Steric Effect: The 2-methyl group hinders the approach of the nitrosating agent. Implication: Vigorous stirring is non-negotiable to overcome mass transfer limitations, especially if the anilinium salt precipitates.

Safety & Pre-requisites

WARNING: Diazonium salts are energetic and potentially explosive if allowed to dry. Always keep them in solution or suspension at

-

PPE: Full face shield, heavy nitrile gloves, lab coat.

-

Engineering Controls: Fume hood required (NOx gas evolution).

-

Quenching: Have a solution of sulfamic acid or urea ready to destroy excess nitrous acid.

Protocol A: Modified Aqueous Method (Acetic Acid Co-solvent)

Application: Best for gram-scale synthesis where the diazonium salt will be used immediately for Sandmeyer reactions (to -Cl, -Br, -CN) or azo coupling. Rationale: The use of Acetic Acid (AcOH) solves the solubility issue of the lipophilic aniline, preventing the formation of an impenetrable "brick" of salt that traps unreacted amine.

Reagents & Stoichiometry

| Reagent | Equiv.[1] | Role |

| Substrate | 1.0 | Starting Material |

| Glacial Acetic Acid | 5-10 Vol | Solvent/Solubilizer |

| H2SO4 (conc.) | 2.5 | Proton Source / Dehydrating agent |

| NaNO2 (aq, 40%) | 1.1 - 1.2 | Nitrosating Agent |

| Urea | Trace | Scavenger (post-reaction) |

Step-by-Step Procedure

-

Dissolution:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for slurries) and a thermometer, charge the 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv).

-

Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

-

Note: If the solution is dark, activated carbon treatment is recommended before proceeding.

-

-

Acidification & Precipitation:

-

Cool the mixture to 10-15°C .

-

Dropwise, add Concentrated H2SO4 (2.5 equiv).

-

Observation: The anilinium sulfate salt will likely precipitate as a fine white/off-white slurry. This is expected.

-

Cool the slurry further to 0-5°C using an ice/salt bath.

-

-

Diazotization:

-

Prepare a solution of NaNO2 (1.1 equiv) in minimum water (approx. 2 mL water per g NaNO2).

-

Add the NaNO2 solution sub-surface (via dropping funnel with tip submerged) over 20-30 minutes.

-

Control: Maintain internal temperature < 5°C . Exotherms can lead to phenol formation (hydrolysis).

-

Visual Check: The slurry should thin out as the soluble diazonium salt forms. The mixture often turns clear yellow or orange.

-

-

Endpoint Determination:

-

After addition, stir for 30 minutes at 0°C.

-

Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. Instant blue/black color indicates excess nitrous acid (Required condition).

-

If negative, add more NaNO2 (0.1 equiv increments) and re-test.

-

-

Quenching:

-

Add solid Urea or Sulfamic Acid portion-wise until the starch-iodide test is negative (removes excess HNO2 to prevent side reactions in the next step).

-

-

Usage:

-

The resulting solution of 3-bromo-4-methoxy-2-methylbenzenediazonium sulfate is ready for immediate use.

-

Protocol B: Non-Aqueous Organic Method (t-BuONO)

Application: Ideal for anhydrous conditions (e.g., Sandmeyer iodination, fluorination, or radical C-H activation). Rationale: Avoids water entirely, minimizing phenol byproducts and handling issues.

Reagents

| Reagent | Equiv.[1] | Role |

| Substrate | 1.0 | Starting Material |

| Acetonitrile (MeCN) | 10 Vol | Solvent (Polar Aprotic) |

| p-Toluenesulfonic Acid (pTsOH) | 3.0 | Acid Source (Soluble) |

| t-Butyl Nitrite (t-BuONO) | 1.5 | Organic Nitrite Source |

Step-by-Step Procedure

-

Setup:

-

Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Add 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv) and p-TsOH·H2O (3.0 equiv).

-

Add Acetonitrile (dry). Stir to dissolve.

-

-

Reaction:

-

Cool to 0°C .

-

Add t-Butyl Nitrite (1.5 equiv) dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (20-25°C) over 1 hour.

-

-

Completion:

-

The diazonium tosylate usually precipitates or remains as a stable solution.

-

Add diethyl ether to fully precipitate the salt if isolation is absolutely necessary (not recommended; use in situ).

-

Process Validation & Troubleshooting

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate diazotization protocol.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No reaction (Starch-Iodide negative) | Nitrite consumed by side reaction or insufficient addition. | Check stoichiometry. Ensure NaNO2 is fresh. |

| Thick slurry formed, stirring stopped | Anilinium salt precipitation due to low solubility. | Add more AcOH. Switch to mechanical stirring. |

| Evolution of gas (N2) at 0°C | Decomposition of diazonium salt. | Temperature is too high. Cool to -5°C. Check if 4-OMe is destabilizing (unlikely, usually stabilizes). |

| Dark tar formation | Self-coupling or oxidation. | Ensure solution is acidic (pH < 1) before nitrite addition. Add nitrite slower. |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Diazotization Protocols).

-

Organic Syntheses. o-Bromotoluene (Diazotization of o-Toluidine). Org. Synth. 1929 , 9, 22. (Protocol for ortho-methyl anilines).

-

Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 2008 , 10(18), 3961–3964. (Basis for Protocol B).

-

PubChem. 3-Bromo-4-methoxyaniline Compound Summary. (Structural analog data).

Sources

Application Notes & Protocols: Leveraging 3-Bromo-4-methoxy-2-methylaniline in Modern Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth exploration of 3-Bromo-4-methoxy-2-methylaniline, a highly functionalized and versatile intermediate for pharmaceutical research and development. We will dissect its strategic importance, detail its application in cornerstone synthetic reactions, and provide robust, field-proven protocols for its use. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to optimize and adapt these methods for their specific drug discovery campaigns.

Strategic Importance in Medicinal Chemistry

Substituted anilines are classified as "privileged structures" in medicinal chemistry, forming the backbone of a vast number of therapeutic agents due to their synthetic accessibility and ability to form critical interactions with biological targets.[1][2] 3-Bromo-4-methoxy-2-methylaniline is an exemplary building block within this class, engineered with a unique combination of functional groups that offer multi-dimensional control over synthetic strategy and resulting molecular properties.

-

The Bromine Atom: This is the primary reactive handle, strategically positioned for a variety of powerful palladium-catalyzed cross-coupling reactions. It allows for the precise and efficient introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is fundamental to building the complex molecular architectures of modern drugs.[3][4]

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring, which can modulate reaction kinetics in cross-coupling reactions.[5] Furthermore, it can act as a hydrogen bond acceptor in ligand-receptor interactions and can improve the metabolic stability and solubility of the final compound.

-

The Methyl Group (-CH₃): The ortho-methyl group provides steric influence that can guide reaction regioselectivity and conformationally lock the aniline in a preferred orientation. This steric hindrance can be crucial for achieving selectivity when targeting specific enzyme active sites, such as the ATP-binding pocket of kinases.[6]

-

The Amine Group (-NH₂): The nucleophilic amino group is a key pharmacophoric feature, often responsible for forming critical hydrogen bonds with protein targets.[2] It also serves as a synthetic handle for further derivatization, such as acylation or alkylation.

This trifecta of functionalities makes 3-Bromo-4-methoxy-2-methylaniline a sought-after intermediate for synthesizing targeted therapeutics, particularly in oncology, where it has been utilized in the development of kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK) and Src kinase.[7][8]

Physicochemical & Safety Data

Proper handling and characterization are paramount. The key properties of 3-Bromo-4-methoxy-2-methylaniline are summarized below.

| Property | Value | Reference |

| CAS Number | 19056-41-8 | [9] |

| Molecular Formula | C₈H₁₀BrNO | [10] |

| Molecular Weight | 216.08 g/mol | [10] |

| Appearance | Solid | [9] |

| Purity | >96.0% (GC) | [9] |

| Storage | Room Temperature, recommended <15°C in a cool, dark place | [9] |

Safety Information: Based on available data, this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[9] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Consult the full Safety Data Sheet (SDS) from your supplier before use.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is the gateway to molecular complexity. Palladium-catalyzed reactions are the most efficient and versatile methods to leverage this functionality.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for constructing the arylamine linkage present in a vast number of pharmaceuticals.[5] This reaction couples the aryl bromide intermediate with a primary or secondary amine, enabling the synthesis of diverse and complex nitrogen-containing scaffolds.

Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[11] A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point based on established methodologies for electron-rich aryl bromides and should be optimized for each specific amine coupling partner.[5]

-

Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (see table below, 1-5 mol%), and the phosphine ligand (1.1-1.2 times the mol of Pd).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (see table below, 1.5-2.5 equiv) followed by the anhydrous solvent (e.g., Toluene, Dioxane, or THF, ~0.1-0.5 M concentration).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Options | Rationale & Causality |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective, and air-stable sources of Pd(0) and Pd(II) respectively.[5] |

| Phosphine Ligand | XPhos, RuPhos, t-BuXPhos | Bulky, electron-rich monophosphine ligands that are highly effective for coupling with sterically hindered or electron-rich aryl halides.[12] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is needed for amine deprotonation. NaOtBu is very effective but base-sensitive functional groups may require weaker bases like K₃PO₄.[11][12] |

| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents with high boiling points are preferred to ensure solubility and allow for necessary reaction temperatures.[13] |

| Temperature | 80 - 110 °C | Dependent on substrate reactivity and catalyst system; higher temperatures are often required to drive the reaction to completion.[5] |

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is the gold standard for forming C-C bonds, particularly for creating biaryl structures that are prevalent in kinase inhibitors.[4] This reaction pairs our aryl bromide intermediate with an organoboron reagent (boronic acid or ester) to forge a new C-C bond with exceptional functional group tolerance.

Causality Behind the Protocol: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. Reductive elimination then forms the C-C bond and regenerates the Pd(0) catalyst.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point; optimization may be required based on the specific boronic acid used.[4][14]

-

Vessel Preparation: In a round-bottom flask or Schlenk tube, combine 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv, see table below).

-

Reagent Addition: Add the solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (see table below, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the specified temperature (typically 70-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS, typically 2-18 hours).

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Options | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable Pd(0) source. In situ generation from Pd(OAc)₂ and a ligand is also common. PdCl₂(dppf) is excellent for challenging substrates.[4][15] |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | An aqueous base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good first choice for its balance of reactivity and mildness.[14][15] |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.[4] |

| Temperature | 70 - 100 °C | Heating is generally required to drive the catalytic cycle, especially the transmetalation and reductive elimination steps. |

Application Case Study: Scaffolding for Kinase Inhibitors

The aniline scaffold is a cornerstone in the design of kinase inhibitors, which are critical for cancer therapy.[1][2] These drugs typically function as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key hydrogen bonds within the ATP-binding pocket of the kinase, disrupting downstream signaling pathways that control cell growth and proliferation.[1]

3-Bromo-4-methoxy-2-methylaniline is an ideal starting point for building novel kinase inhibitors. The core strategy involves using the bromine atom as an anchor point to couple with a heterocyclic core (e.g., pyrimidine, quinoline, or pyrrolo[2,3-d]pyrimidine), which is a common feature of many approved kinase inhibitor drugs.[16][17]

Caption: Synthetic workflow for kinase inhibitors from the target intermediate.

For instance, a synthetic campaign could involve a Buchwald-Hartwig amination between 3-Bromo-4-methoxy-2-methylaniline and a 4-chloro-pyrrolo[2,3-d]pyrimidine core. The resulting intermediate directly mimics the core structure of potent EGFR, PDGFR-β, and VEGFR-2 inhibitors.[16] The methoxy and methyl groups on the aniline ring would then probe specific pockets of the kinase active site, potentially enhancing potency and selectivity.

Conclusion and Future Outlook

3-Bromo-4-methoxy-2-methylaniline is a high-value, strategically functionalized intermediate that provides chemists with a robust platform for rapid lead generation and optimization in drug discovery. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C-N and C-C bonds that are central to the architecture of contemporary pharmaceuticals.

Looking forward, the broader field of medicinal chemistry continues to evolve. While anilines remain a vital component of the drug discovery toolkit, there is growing interest in developing aniline bioisosteres to mitigate potential metabolic liabilities and improve drug safety profiles.[18][19] The synthetic methodologies detailed here for 3-Bromo-4-methoxy-2-methylaniline are directly translatable to the synthesis and incorporation of these next-generation building blocks, ensuring that the fundamental principles of cross-coupling will continue to drive innovation in the creation of safer and more effective medicines.

References

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.

- Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. Benchchem.

- Aniline replacement in drug-like compounds. Cresset Group.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Buchwald–Hartwig amin

- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC.

- What is 3-Bromo-2-methylaniline?. ChemicalBook.

- Buchwald-Hartwig Amin

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.

- Method for preparing 3-bromo-4-methoxyaniline.

- Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

- 3-Bromo-4-methoxyaniline. Oakwood Chemical.

- 3-Bromo-4-methoxyaniline. Tokyo Chemical Industry (India) Pvt. Ltd.

- CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 8. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

- 9. 3-Bromo-4-methoxyaniline | 19056-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 3-Bromo-4-methoxyaniline [oakwoodchemical.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 18. cresset-group.com [cresset-group.com]

- 19. pubs.acs.org [pubs.acs.org]

Application Note AN-2026: Strategic Nucleophilic Functionalization of Bromo-Methoxy-Methylanilines

Introduction & Strategic Analysis